molecular formula C12H15F3N2 B13522156 1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine

1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine

Cat. No.: B13522156
M. Wt: 244.26 g/mol
InChI Key: BIAVHJLHQGWINK-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine is a chemical compound belonging to the piperazine class. This compound is characterized by the presence of a piperazine ring substituted with a 2-methyl-4-(trifluoromethyl)phenyl group. Piperazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure high yields and purity.

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common for piperazine derivatives.

Scientific Research Applications

1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. This compound has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the modulation of serotonin levels in the brain, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and activity at serotonin receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-[2-methyl-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2/c1-9-8-10(12(13,14)15)2-3-11(9)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3

InChI Key

BIAVHJLHQGWINK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2

Origin of Product

United States

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